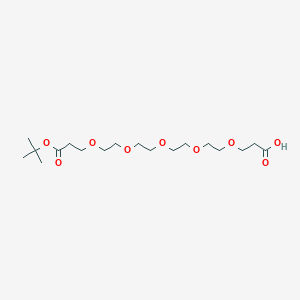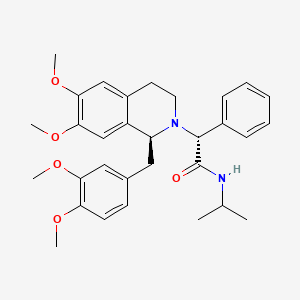
Agamanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agamanone is a chemical compound known for its anticancer, antioxidant, and chemopreventive properties . It is a small molecule with the molecular formula C18H16O8 and a molecular weight of 360.31 g/mol . This compound is found in green vegetables and is isolated from the famine food Agave americana .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Agamanone can be synthesized through various chemical reactions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent. For instance, a mother liquor preparation method includes dissolving 2 mg of this compound in 50 μL of DMSO to achieve a concentration of 40 mg/mL . This solution can then be further diluted and mixed with other solvents such as polyethylene glycol (PEG300), Tween 80, and distilled water (ddH2O) to achieve the desired concentration for various applications .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets the required standards for research and industrial use.
Analyse Des Réactions Chimiques
Types of Reactions: Agamanone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms, which may have distinct properties and applications.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.
Applications De Recherche Scientifique
Agamanone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative damage.
Medicine: Investigated for its anticancer properties and potential use in cancer treatment and prevention.
Industry: Utilized in the development of new materials and products with enhanced properties.
Mécanisme D'action
The mechanism by which Agamanone exerts its effects involves several molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells . Additionally, its anticancer properties are attributed to its ability to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation . The exact molecular targets and pathways involved in these processes are still under investigation.
Comparaison Avec Des Composés Similaires
. Similar compounds include:
Quercetin: Another flavonoid with antioxidant and anticancer properties.
Kaempferol: Known for its anti-inflammatory and anticancer effects.
Myricetin: Exhibits strong antioxidant activity and potential anticancer benefits.
Uniqueness: Agamanone is unique due to its specific chemical structure and the combination of its antioxidant, anticancer, and chemopreventive properties. Its ability to induce apoptosis in cancer cells while protecting normal cells from oxidative damage sets it apart from other similar compounds.
Propriétés
Numéro CAS |
143381-59-3 |
|---|---|
Formule moléculaire |
C18H16O8 |
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
(2S)-5,7-dihydroxy-6-methoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H16O8/c1-22-13-3-8(4-14-18(13)25-7-24-14)11-5-9(19)15-12(26-11)6-10(20)17(23-2)16(15)21/h3-4,6,11,20-21H,5,7H2,1-2H3/t11-/m0/s1 |
Clé InChI |
OPMVFPLFBRWXER-NSHDSACASA-N |
SMILES |
O=C1C[C@@H](C2=CC(OC)=C(OCO3)C3=C2)OC4=CC(O)=C(OC)C(O)=C14 |
SMILES isomérique |
COC1=CC(=CC2=C1OCO2)[C@@H]3CC(=O)C4=C(O3)C=C(C(=C4O)OC)O |
SMILES canonique |
COC1=CC(=CC2=C1OCO2)C3CC(=O)C4=C(O3)C=C(C(=C4O)OC)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Agamanone; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide](/img/structure/B605167.png)
